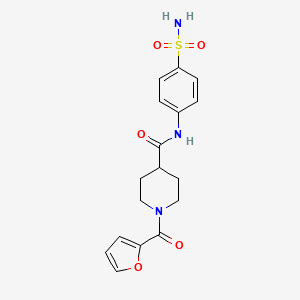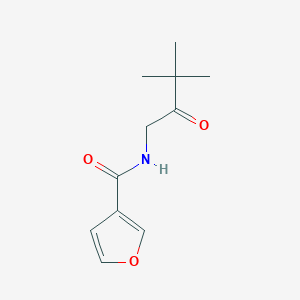
(2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester, also known as Methyl 2-(quinoxalin-2-yl)acetate, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and biology. This compound belongs to the class of quinoxaline derivatives, which have been found to possess various biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory properties.
Scientific Research Applications
(2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester has been found to possess various biological activities that make it a potential candidate for drug discovery and development. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of (2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester is not fully understood, but studies have suggested that it may exert its biological activities through various pathways. For example, it has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects in cells and organisms. For example, it has been found to induce DNA damage and inhibit DNA synthesis in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways. Furthermore, this compound has been found to reduce the production of pro-inflammatory cytokines in cells, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester in lab experiments include its high purity and yield, as well as its potential applications in drug discovery and development. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of (2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester. One potential direction is the development of new anticancer drugs based on this compound, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Furthermore, there is potential for the development of new antibiotics based on this compound, as well as the development of new anti-inflammatory drugs. Overall, this compound has shown great potential in various scientific research applications, and further studies are needed to fully explore its potential.
Synthesis Methods
The synthesis of (2-Oxo-2H-quinoxalin-1-yl)-acetic acid methyl ester is a multi-step process that involves the reaction of 2-nitroaniline with ethyl oxalate to form 2-(nitrophenyl)oxalate. This intermediate is then reacted with hydrazine hydrate to form 2-(hydrazinylidene)oxalate, which is subsequently reacted with methyl chloroacetate to form the final product, this compound 2-(quinoxalin-2-yl)acetate. The synthesis method has been optimized to yield high purity and high yield of the product, making it suitable for further research applications.
properties
IUPAC Name |
methyl 2-(2-oxoquinoxalin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)7-13-9-5-3-2-4-8(9)12-6-10(13)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURNLKVJZUVNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)



![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)



